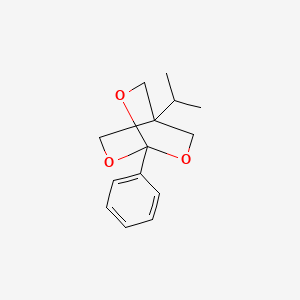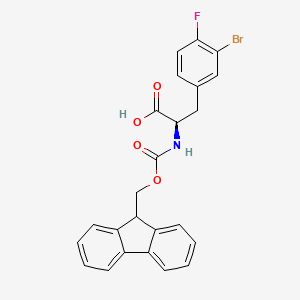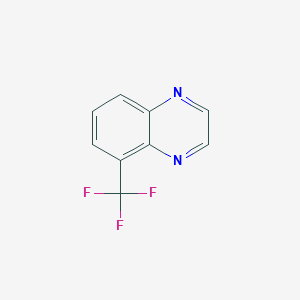
5-(Trifluoromethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by acids or bases and often requires anhydrous conditions to prevent side reactions . For instance, the reaction between 3-(trifluoromethyl)quinoxalin-2(1H)-one and various electrophiles can yield a range of substituted quinoxalines .
Industrial Production Methods: Industrial production methods for quinoxalines, including this compound, often focus on green chemistry principles. These methods may involve solvent-free reactions, the use of alternative reaction media such as water or ionic liquids, and microwave-assisted synthesis to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of quinoxaline derivatives can yield compounds with different biological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups, leading to a variety of derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions include quinoxaline 1,4-di-N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines .
科学研究应用
Chemistry: In chemistry, 5-(Trifluoromethyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer, tuberculosis, and viral infections. The compound’s stability and bioactivity enhance its suitability for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the development of dyes, fluorescent materials, and optoelectronic devices. Its unique optical properties make it an essential component in various technological applications .
作用机制
The mechanism of action of 5-(Trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline 1,4-di-N-oxides exert their effects by causing DNA damage, leading to apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy .
相似化合物的比较
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities but lacking the trifluoromethyl group.
Quinazoline: Another nitrogen-containing heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: 5-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, biological activity, and ability to interact with various molecular targets. This makes it a valuable compound for research and development in multiple fields .
属性
分子式 |
C9H5F3N2 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-5H |
InChI 键 |
WZWVTXWJJYIZEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


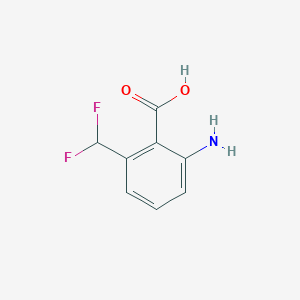
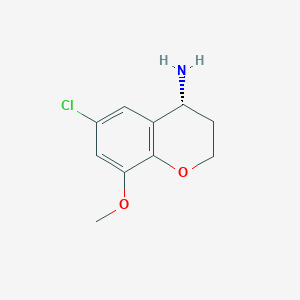
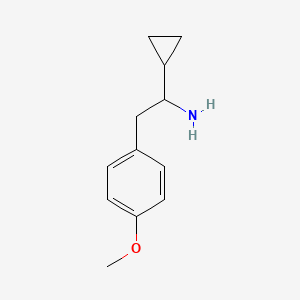
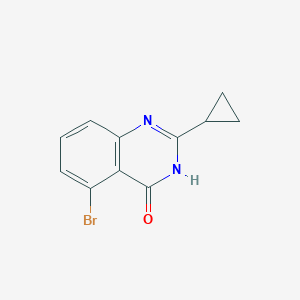
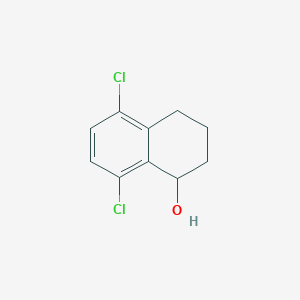
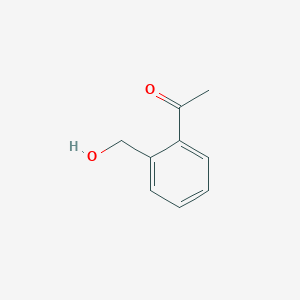

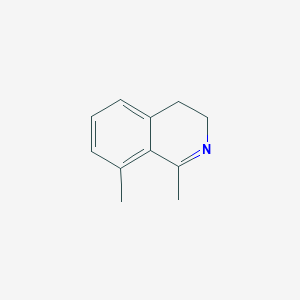
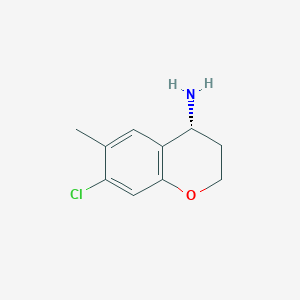
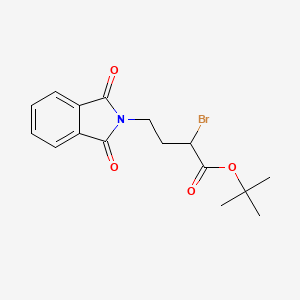
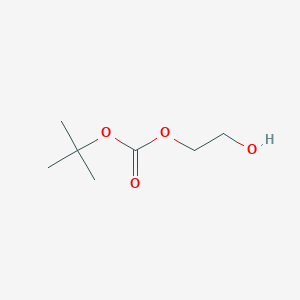
![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)
